Tuinal - 8065-05-2

Tuinal

Catalog Number: EVT-1562863
CAS Number: 8065-05-2
Molecular Formula: C23H34N4Na2O6
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tuinal is synthesized from the barbituric acid derivatives amobarbital (5-ethyl-5-isopentylbarbituric acid) and secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid). Barbiturates like Tuinal act by enhancing the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits brain activity, leading to sedation and relaxation. The compound falls under the International Drug Control category, classified as a Schedule III substance in the United States.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tuinal involves combining amobarbital and secobarbital in specific proportions. The process typically includes:

  1. Reagents: The synthesis requires barbituric acid derivatives, such as amobarbital and secobarbital.
  2. Conditions: The reaction may be conducted under reflux conditions to ensure complete mixing and reaction of the components.
  3. Purification: Following synthesis, the product is purified using recrystallization techniques to obtain a pure form of Tuinal.

The detailed synthetic route can be complex, often involving multiple steps that require careful monitoring through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purity assessment.

Molecular Structure Analysis

Structure and Data

Tuinal's molecular structure is characterized by its two active components:

  • Amobarbital: C11_{11}H18_{18}N2_2O3_3
  • Secobarbital: C12_{12}H18_{18}N2_2O3_3

The combined structure reflects both compounds' properties, contributing to its pharmacological effects. The molecular formula for Tuinal can be expressed as a combination of these two formulas, indicating its complex nature.

Structural Data

  • Molecular Weight: Approximately 226.3 g/mol for amobarbital and 242.3 g/mol for secobarbital.
  • Functional Groups: Contains carbonyl groups typical of barbiturates, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Tuinal undergoes various chemical reactions typical of barbiturates, including:

  1. Hydrolysis: In aqueous environments, Tuinal can hydrolyze to form its constituent barbiturates.
  2. Oxidation: Under certain conditions, it may oxidize, affecting its efficacy and safety profile.
  3. Reactions with Alcohols: Barbiturates can react with alcohols, potentially leading to increased sedative effects.

These reactions are critical for understanding the stability and degradation pathways of Tuinal in pharmaceutical formulations.

Mechanism of Action

Process and Data

Tuinal exerts its effects primarily through modulation of GABA receptors in the brain:

  1. GABA Receptor Interaction: By binding to GABA receptors, Tuinal enhances inhibitory neurotransmission.
  2. CNS Depression: This leads to decreased neuronal excitability, resulting in sedation and anxiolytic effects.
  3. Dosing Considerations: The therapeutic window is narrow; thus, careful dosing is crucial to avoid adverse effects such as respiratory depression or coma.

Pharmacokinetic studies indicate that the onset of action occurs within 15 minutes when administered orally, with effects lasting several hours depending on dosage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting points vary based on formulation but generally range between 150°C to 180°C.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.
  • pH Sensitivity: Stability can be affected by pH levels in formulations; neutral pH is generally optimal.
Applications

Scientific Uses

Tuinal has been utilized historically in various therapeutic contexts:

  1. Sedation: Used for short-term management of insomnia or anxiety disorders.
  2. Anesthesia: Occasionally used as part of anesthetic protocols due to its depressant effects on the central nervous system.
  3. Research Applications: Studied for its pharmacological properties in understanding CNS depressants' mechanisms and effects.

Introduction

Chemical Composition and Nomenclature of Tuinal

Tuinal's molecular architecture featured two distinct barbituric acid derivatives complexed with sodium ions. Secobarbital sodium (5-allyl-5-(1-methylbutyl)barbituric acid) provided rapid onset, while amobarbital sodium (5-ethyl-5-isopentylbarbituric acid) delivered prolonged activity. This combination existed as a racemic mixture, with the sodium salts enhancing water solubility for faster absorption [1] [3]. The systematic (IUPAC) nomenclature delineates the structural nuances:

  • Secobarbital: Sodium 5-allyl-5-(pentan-2-yl)-2,4,6-trioxo-1,3-diazinane-1-ide
  • Amobarbital: Sodium 5-ethyl-5-(3-methylbutyl)-2,4,6-trioxo-1,3-diazinane-1-ide [6]

The distinctive capsule design served both branding and safety purposes, allowing immediate visual identification. Street nomenclature emerged from this appearance ("rainbows," "reds and blues," "double trouble") and capsule markings ("F-66s") [1] [8]. Analytically, the compounds could be differentiated via mass spectrometry, with secobarbital showing major ions at m/z=168, 141, and 156, while amobarbital exhibited fragments at m/z=156, 141, and 157 [3] [9].

Historical Context of Barbiturate Development

The barbiturate saga began in 1864 when German chemist Adolf von Baeyer serendipitously synthesized barbituric acid by condensing urea with malonic acid. Though pharmacologically inert, this compound became the foundation for decades of derivative synthesis. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering discovered barbital (diethylbarbituric acid), marketed as Veronal – the first clinically viable barbiturate hypnotic [2] [6]. Phenobarbital (Luminal) followed in 1912, expanding applications into epilepsy treatment [2] .

By the 1920s–1950s, barbiturates dominated sedative-hypnotic therapy, with over 2,500 derivatives synthesized and approximately 50 employed clinically. This period witnessed strategic molecular modifications to tailor duration of action:

  • Long-acting: Barbital, phenobarbital (duration: 12+ hours)
  • Intermediate-acting: Amobarbital (duration: 6-8 hours)
  • Short-acting: Secobarbital, pentobarbital (duration: 3-4 hours)
  • Ultra-short-acting: Thiopental (minutes) [2]

Global production scaled massively, peaking at 852,000 pounds of barbituric acid derivatives in 1960 – sufficient for approximately 6 billion one-grain doses [7]. Tuinal emerged against this backdrop in the late 1940s, developed and marketed by Eli Lilly and Company as a strategic response to the limitations of single-agent barbiturates [1].

Tuinal’s Role in the Evolution of Sedative-Hypnotic Therapeutics

Tuinal represented a sophisticated pharmacological strategy: combining a rapid-onset agent (secobarbital) with an intermediate-duration compound (amobarbital) to achieve "a rapid yet prolonged hypnotic action" [1]. This addressed a critical therapeutic gap – the need for both quick sleep induction and sustained effect throughout the night. Clinical applications expanded beyond insomnia to include:

  • Obstetric sedation during childbirth
  • Pre-anesthetic anxiolysis
  • Diagnostic procedures requiring cooperative sedation [1]

Table 2: Pharmacokinetic Rationale for Tuinal’s Combination Formula [1] [3] [8]

ComponentOnset of ActionPeak EffectDurationMechanistic Role
Secobarbital sodium15-20 minutes30-60 minutes3-4 hoursRapid sleep induction
Amobarbital sodium45-60 minutes60-90 minutes6-8 hoursSustained hypnosis

The combination's commercial success reflected its clinical utility, becoming one of the most prescribed barbiturates in the 1950s-1970s. However, Tuinal's decline began as the benzodiazepine era dawned in the 1960s. Drugs like chlordiazepoxide (Librium) and diazepam (Valium) offered comparable efficacy with higher therapeutic indices and lower abuse potential [8]. By the late 1990s, diminishing medical use and escalating recreational abuse prompted Eli Lilly to discontinue U.S. manufacturing (2001), with Flynn Pharma of Ireland later halting production [1] [3]. Its legacy persists in modern polypharmacy approaches to insomnia and anesthesia, though contemporary combinations favor benzodiazepines or non-benzodiazepine receptor agonists [8].

Properties

CAS Number

8065-05-2

Product Name

Tuinal

IUPAC Name

disodium;2,6-dioxo-5-pentan-2-yl-5-prop-2-enylpyrimidin-4-olate;5-ethyl-5-(3-methylbutyl)-2,6-dioxopyrimidin-4-olate

Molecular Formula

C23H34N4Na2O6

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C12H18N2O3.C11H18N2O3.2Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15;;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);7H,4-6H2,1-3H3,(H2,12,13,14,15,16);;/q;;2*+1/p-2

InChI Key

HQBIOVWPIHUNKN-UHFFFAOYSA-L

SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+]

Synonyms

amobarbital, secobarital drug combination
perdormal
Tuinal

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.